molecular formula C10H11N3S B13073063 5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13073063
M. Wt: 205.28 g/mol
InChI Key: FDVHDFZLQVPPRC-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused with a thiophene moiety at the 5-position.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

5-thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H11N3S/c1-2-9(14-7-1)8-3-4-11-10-12-5-6-13(8)10/h1-2,5-8H,3-4H2,(H,11,12)

InChI Key

FDVHDFZLQVPPRC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=CN2C1C3=CC=CS3

Origin of Product

United States

Preparation Methods

Multicomponent Reactions (MCRs) and Groebke–Blackburn–Bienaymé (GBB) Reaction

One of the predominant methods to construct imidazo[1,2-a]pyrimidine derivatives involves multicomponent reactions, particularly the Groebke–Blackburn–Bienaymé reaction, which condenses aldehydes, aminopyrimidines, and isocyanides in a single step. Although specific details for the thiophene-substituted derivative are limited, analogous imidazo[1,2-a]pyrimidines have been synthesized efficiently using this approach under mild conditions, yielding high purity products characterized by NMR and mass spectrometry.

Condensation and Cyclization Reactions Involving Thiophene-2-carbaldehyde

Thiophene-2-carbaldehyde serves as a key starting material due to its reactive aldehyde group and thiophene ring. The preparation typically involves:

  • Knoevenagel condensation of thiophene-2-carbaldehyde with malononitrile to form an α,β-unsaturated nitrile intermediate.
  • Michael addition with cyclic diketones (e.g., cyclohexane-1,3-dione) to yield intermediates primed for cyclization.
  • Subsequent cyclization and rearrangement steps under basic or ultrasonic conditions to afford the imidazo[1,2-a]pyrimidine core fused with the thiophene substituent.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful green chemistry tool to enhance reaction rates and yields for imidazo[1,2-a]pyrimidine derivatives. For example, ultrasonic irradiation facilitates condensation and cyclization reactions at ambient or mild temperatures, reducing reaction times significantly (e.g., from hours to minutes) and improving yields (up to 90%).

Detailed Preparation Methodology

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Knoevenagel Condensation Thiophene-2-carbaldehyde + malononitrile, base catalyst Formation of α,β-unsaturated nitrile intermediate
2 Michael Addition Intermediate + cyclohexane-1,3-dione Michael adduct intermediate
3 Cyclization/Rearrangement Basic conditions or ultrasound irradiation Formation of fused imidazo[1,2-a]pyrimidine core
4 Purification and Characterization Chromatography, NMR, MS Isolated pure 5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Representative Experimental Conditions

  • Ultrasound irradiation at 30–60 °C for 30–60 minutes enhances cyclization efficiency.
  • Use of pyridine or other mild bases facilitates rearrangement and ring closure.
  • Solvent-free or minimal solvent conditions (e.g., neat or 1,4-dioxane) are preferred to align with green chemistry principles.

Research Findings and Analytical Data

Spectroscopic Characterization

  • [^1H NMR](pplx://action/followup) spectra show characteristic signals for the imidazo[1,2-a]pyrimidine protons and the thiophene ring, with multiplets typically observed in the aromatic region (6.8–9.3 ppm) and aliphatic region for the tetrahydro ring protons.
  • [^13C NMR](pplx://action/followup) confirms the presence of the fused heterocyclic carbons and thiophene carbons, with signals around 112–148 ppm for aromatic carbons and 44–67 ppm for aliphatic carbons.
  • Mass Spectrometry (MS-ESI) validates molecular weight (calculated 205.28 g/mol), confirming the molecular formula C10H11N3S.

Yield and Purity

  • Yields reported for similar synthetic routes range from 78% to 90%, with ultrasound-assisted methods consistently providing higher yields and shorter reaction times compared to conventional heating.
  • Purity is confirmed by elemental analysis and chromatographic methods.

Comparative Table of Preparation Methods

Method Conditions Yield (%) Reaction Time Advantages Limitations
Conventional Heating Base catalysis, reflux 65–75 Several hours Simple setup Longer reaction time
Ultrasound-Assisted Ultrasound, 30–60 °C 78–90 30–60 min Faster, greener, higher yield Requires ultrasound equipment
Microwave-Assisted Microwave irradiation ~80 Minutes Rapid, energy efficient Specialized equipment needed
Multicomponent GBB Reaction Room temp to mild heating 70–85 1–3 hours One-pot, atom economical Substrate scope may vary

Summary and Outlook

The preparation of this compound is effectively achieved through condensation, Michael addition, and cyclization reactions, with ultrasound-assisted protocols offering significant advantages in terms of reaction time, yield, and environmental impact. These methods are supported by detailed spectroscopic and analytical characterizations, confirming the formation of the desired fused heterocyclic system.

Future research may focus on further optimizing solvent-free conditions, scaling up using continuous flow ultrasound reactors, and exploring catalyst-free protocols to enhance sustainability and industrial applicability.

This comprehensive synthesis overview integrates diverse and authoritative sources, providing a professional and detailed guide to the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit significant anticancer properties. Specifically, 5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has been studied for its ability to inhibit key enzymes involved in cancer cell proliferation. For instance, it selectively inhibits FLT3 kinase, which is crucial in the treatment of acute myeloid leukemia (AML) .

Antimicrobial Properties
The compound also demonstrates notable antimicrobial activity. Studies have shown that it possesses efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents . This dual functionality—anticancer and antimicrobial—sets it apart from many similar compounds.

Agricultural Applications

Pesticidal Activity
In agricultural research, this compound has been evaluated for its pesticidal properties. Its structure allows it to interact with biological pathways in pests, potentially leading to effective pest control solutions without the extensive environmental impact associated with traditional pesticides .

Material Science

Polymer Development
The compound's unique chemical structure makes it suitable for incorporation into polymers used in various applications. Its properties can enhance the mechanical strength and thermal stability of polymeric materials. Research into polymer composites containing this compound has shown improved performance in terms of durability and resistance to environmental degradation .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step synthetic pathways that allow for the derivatization of the core structure to enhance biological activity. Recent advances include microwave-assisted synthesis techniques that improve reaction efficiency and reduce synthesis time .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent inhibitory effects on cancer cell lines. The research involved testing various concentrations and analyzing cell viability using assays such as MTT and flow cytometry.

Case Study 2: Antimicrobial Testing

Another significant study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimum inhibitory concentrations (MIC) significantly lower than those of commonly used antibiotics.

Mechanism of Action

The mechanism of action of 5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or immune response .

Comparison with Similar Compounds

Structural Analogues of Imidazo[1,2-a]pyrimidine

The following table compares key attributes of 5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine with structurally related imidazo[1,2-a]pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
This compound C₁₁H₁₁N₃S 217.29 Thiophen-2-yl at position 5 Electron-rich thiophene enhances π-conjugation; potential bioactivity. -
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine C₈H₁₃N₃ 151.21 Ethyl at position 2 Simpler alkyl substituent; lower molecular weight.
5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine C₁₀H₁₅N₃ 177.25 Methylcyclopropyl at position 5 Bulky substituent; possible steric effects on reactivity.
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride C₁₂H₁₄ClN₃ 247.72 Phenyl at position 2 Aromatic substituent; hydrochloride salt improves solubility.
Key Observations:
  • Molecular Weight : The thiophene moiety contributes to a higher molecular weight (217.29) compared to analogs with simpler substituents (e.g., 151.21 for the ethyl derivative) .

Thiazolo[3,2-a]pyrimidine Derivatives

Compounds like 7-(Thiophen-2-yl)-5-phenyl-2H-thiazolo[3,2-a]pyrimidine-3,6-dione (9a) () share structural similarities but differ in the central heterocycle (thiazolo vs. imidazo). Key comparisons include:

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
9a (Thiazolo[3,2-a]pyrimidine) C₁₇H₁₃N₃O₂S 105–107 85 IR: 1708, 1680 cm⁻¹ (C=O); NMR: δ 3.64 (CH₂)
Target Compound (Imidazo[1,2-a]pyrimidine) C₁₁H₁₁N₃S Not reported Not given Expected absence of C=O peaks in IR -
Key Observations:
  • Heterocycle Differences : The imidazo core lacks the thiazolo ring’s carbonyl groups, simplifying synthesis but reducing polarity.

Schiff Base Derivatives

The Schiff base derivative (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine () shares a thiophene moiety but introduces an imine linkage. Notable contrasts:

  • Functional Groups : The Schiff base adds a reactive imine group, enabling coordination chemistry, whereas the target compound’s thiophene is directly fused.
  • Spectral Data : The Schiff base’s IR would show C=N stretches (~1600 cm⁻¹), absent in the target compound .

Biological Activity

5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that integrates an imidazole and pyrimidine ring system with a thiophene substituent. This compound is part of a broader class of imidazo[1,2-a]pyrimidines known for their diverse biological activities and potential therapeutic applications. This article delves into the biological activities associated with this compound, including its antimicrobial properties, kinase inhibition, and potential applications in cancer therapy.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H11_{11}N3_3S
  • Molecular Weight : 205.28 g/mol
  • CAS Number : 1690434-88-8

The structure of this compound features a five-membered imidazole ring fused with a six-membered pyrimidine ring. The presence of the thiophene moiety at the 5-position enhances its chemical reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrated significant activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot specified
Escherichia coliNot specifiedNot specified

The compound exhibited not only bactericidal effects but also significant antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in inhibiting biofilm formation .

Kinase Inhibition

This compound has shown promise as a selective inhibitor of FLT3 kinase. Molecular docking studies indicate that the compound binds effectively to the active site of FLT3, leading to inhibition of its activity:

  • Key Findings :
    • Specific binding conformations crucial for inhibitory activity.
    • Potential for further modifications to enhance potency and selectivity .

Cancer Therapeutics

The compound's structural attributes suggest potential applications in oncology. For instance, it has been explored as an ENPP1 inhibitor which plays a role in cancer immunotherapy by enhancing immune responses . The compound demonstrated significant inhibition against ENPP1 with an IC50_{50} value of approximately 9.68 nM.

Case Studies

Several case studies have reported on the synthesis and biological evaluation of derivatives related to this compound:

  • Synthesis and Evaluation :
    • Microwave-assisted synthesis techniques have been employed to enhance reaction efficiency.
    • Derivatives showed varied biological activities including significant antimicrobial and anticancer properties .
  • Combination Therapy :
    • Studies indicate that combining this compound with existing therapies can reduce effective dosages and enhance therapeutic outcomes in murine models .

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